Cas no 1223880-70-3 (Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate)
Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(3-chloropyrazin-2-yloxy)benzoate
- ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate
- 4-(3-Chloro-pyrazin-2-yloxy)-benzoic acid ethyl ester
- LZJNHQOPYKBOKD-UHFFFAOYSA-N
- BBL001364
- STK880362
- BB 0242828
- ethyl 4-[(3-chloro-2-pyrazinyl)oxy]benzoate
- 4-(3-Chloro-pyrazin-2-yloxy)-benzoic acid ethyl ester
- Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate
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- Inchi: 1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3
- InChI Key: LZJNHQOPYKBOKD-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=CN=1)OC1C=CC(C(=O)OCC)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 296
- Topological Polar Surface Area: 61.3
Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125418-10mg |
Ethyl 4-[(3-Chloropyrazin-2-yl)oxy]benzoate |
1223880-70-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125418-50mg |
Ethyl 4-[(3-Chloropyrazin-2-yl)oxy]benzoate |
1223880-70-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B125418-100mg |
Ethyl 4-[(3-Chloropyrazin-2-yl)oxy]benzoate |
1223880-70-3 | 100mg |
$ 320.00 | 2022-06-07 |
Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate
Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate: A Comprehensive Overview
Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate, identified by the CAS number 1223880-70-3, is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure comprises a benzoate ester group attached to a pyrazine ring with a chlorine substituent, making it a versatile building block for further chemical modifications.
The synthesis of Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate involves a series of well-established organic reactions, including nucleophilic aromatic substitution and esterification processes. Recent advancements in catalytic methods have enabled the efficient and scalable production of this compound, ensuring its availability for both research and industrial applications. The compound's stability under various reaction conditions makes it an ideal candidate for exploring new chemical transformations.
One of the most promising areas of research involving Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate is its application in drug discovery. The pyrazine ring, a heterocyclic structure known for its aromaticity and electron-withdrawing properties, plays a crucial role in modulating the compound's pharmacokinetic profiles. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities, making it a valuable lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate has also been explored for its role in agrochemicals. Its ability to interact with specific biological targets makes it a candidate for herbicide development. Recent research has focused on optimizing its bioavailability and minimizing environmental impact, aligning with the growing demand for sustainable agricultural practices.
The material science community has also taken an interest in this compound due to its potential as a precursor for advanced materials such as polymers and coordination compounds. Its ability to form stable complexes with metal ions has opened avenues for exploring new materials with tailored electronic and optical properties.
From an analytical standpoint, the characterization of Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability for downstream applications.
In conclusion, Ethyl 4-(3-Chloropyrazin-2-yl)oxybenzoate (CAS No.: 1223880-70-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, coupled with ongoing research advancements, position it as a key player in future innovations within organic chemistry and related fields.
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